molecular formula C5H10BrNO B3270386 5-Bromopentanamide CAS No. 52534-24-4

5-Bromopentanamide

Cat. No.: B3270386
CAS No.: 52534-24-4
M. Wt: 180.04 g/mol
InChI Key: OQQQSCLHEDSFOH-UHFFFAOYSA-N
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Description

5-Bromopentanamide is an organic compound with the molecular formula C5H10BrNO. It is a brominated derivative of pentanamide and is primarily used in various chemical synthesis processes. This compound is characterized by the presence of a bromine atom attached to the fifth carbon of the pentanamide chain, making it a valuable intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentanamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with ammonia or ammonium hydroxide. The reaction typically occurs in a solvent such as dichloromethane at low temperatures (0-10°C) to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of oxalyl chloride to convert 5-bromopentanoic acid into 5-bromopentanoyl chloride, which is then reacted with ammonia to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form pentanamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromopentanoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Various substituted pentanamides.

    Reduction: Pentanamide.

    Oxidation: 5-Bromopentanoic acid.

Scientific Research Applications

5-Bromopentanamide is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopentanamide involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and proteins, potentially modifying their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-Bromopentanamide is unique due to its specific bromination at the fifth carbon, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted chemical synthesis and research applications.

Properties

IUPAC Name

5-bromopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQQSCLHEDSFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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